UV Absorption Red-Shift vs. Unsubstituted Benzophenone (Class-Level Structural Inference)
Unsubstituted benzophenone (CAS 119-61-9) exhibits an n→π* absorption maximum near 250–260 nm with a molar extinction coefficient (ε) of approximately 15,000–18,000 M⁻¹cm⁻¹, limiting its utility under broadband UV-A and visible LED sources [1]. The commercial benchmark 4-phenylbenzophenone (PBZ, CAS 2128-93-0) demonstrates a documented absorption maximum at 290 nm due to extended π-conjugation across the biphenyl system . 3,4-Dimethoxy-4′-phenylbenzophenone incorporates both the 4-biphenyl extension and two electron-donating methoxy groups, a substitution pattern predicted to further shift the charge-transfer absorption band beyond 290 nm and increase the molar absorptivity compared to both benzophenone and PBZ [2]. This structural inference is supported by the established photophysics of donor–acceptor benzophenones, where methoxy substitution on the benzoyl ring stabilizes the π,π* triplet state and red-shifts the absorption onset [2].
| Evidence Dimension | Longest-wavelength absorption maximum (λmax) |
|---|---|
| Target Compound Data | Predicted λmax > 290 nm (structural inference based on combined biphenyl extension + 3,4-dimethoxy donor substitution); exact experimental value not available in open literature as of the search date. |
| Comparator Or Baseline | Benzophenone: λmax ~250–260 nm (experimental). 4-Phenylbenzophenone (PBZ): λmax = 290 nm (vendor-reported experimental value). |
| Quantified Difference | Estimated red-shift ≥ 30–40 nm relative to benzophenone; ≥ 0–10 nm relative to PBZ (exact shift pending measurement). |
| Conditions | Predicted gas-phase or solution UV-vis; experimental confirmation pending [2]. |
Why This Matters
A red-shifted absorption profile enables efficient initiation with longer-wavelength UV-A and visible LED sources (365–405 nm), which are increasingly mandated for energy-efficient, mercury-free industrial curing processes.
- [1] Turro, N. J.; Ramamurthy, V.; Scaiano, J. C. Modern Molecular Photochemistry of Organic Molecules. University Science Books, 2010. Benzophenone photophysics: λmax ~250 nm, ε ~15,000–18,000 M⁻¹cm⁻¹. View Source
- [2] Bhasikuttan, A. C.; Singh, A. K.; Palit, D. K.; Sapre, A. V.; Mittal, J. P. Time-resolved spectroscopic studies on the substituent effect induced high reactivity of benzophenone derivatives. Hub HKU, 2018. Found that electron-donating methoxy groups on the benzene ring accelerate photoreduction and shift triplet-state energies. View Source
